4-(Acetyloxy)butanoic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

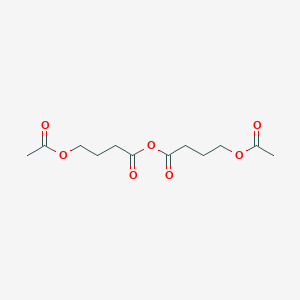

4-(Acetyloxy)butanoic anhydride is an organic compound with the molecular formula C12H18O7. It is a derivative of butanoic acid and is characterized by the presence of an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)butanoic anhydride typically involves the reaction of butanoic acid derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. The reaction conditions often include the use of a catalyst and maintaining a specific temperature range to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Acetyloxy)butanoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form butanoic acid and acetic acid.

Alcoholysis: Reacts with alcohols to form esters and acetic acid.

Aminolysis: Reacts with amines to form amides and acetic acid.

Common Reagents and Conditions

Hydrolysis: Water, often under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.

Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

Hydrolysis: Butanoic acid and acetic acid.

Alcoholysis: Esters (e.g., butanoate esters) and acetic acid.

Aminolysis: Amides (e.g., butanamide derivatives) and acetic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Acetyloxy)butanoic anhydride is primarily used as an acetylating agent in organic synthesis. It facilitates the introduction of acetyl groups into various substrates, which is crucial for modifying the properties of organic compounds.

- Case Study: Acetylation of Alcohols

In a study examining the acetylation of primary alcohols, this compound was employed to achieve high yields of acetylated products under mild conditions. The reaction demonstrated excellent selectivity and minimal side reactions.

Pharmaceutical Applications

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively acetylate functional groups is valuable for modifying drug molecules to enhance their efficacy and bioavailability.

- Case Study: Synthesis of Antiviral Agents

Research indicated that this compound was used to synthesize derivatives of antiviral compounds. The introduction of acetyl groups improved the solubility and biological activity of these compounds, demonstrating its utility in drug development.

Material Science

In material science, this compound is utilized to modify polymers and other materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Data Table: Polymer Modifications

| Polymer Type | Modification Method | Resulting Property Improvement |

|---|---|---|

| Polyethylene | Acetylation with anhydride | Increased thermal stability |

| Polyvinyl Chloride | Copolymerization | Enhanced mechanical strength |

Mecanismo De Acción

The mechanism of action of 4-(Acetyloxy)butanoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to interact with various molecular targets, including enzymes and other proteins, leading to modifications in their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Butanoic anhydride: Similar structure but lacks the acetyloxy group.

Acetic anhydride: Contains two acetic acid units instead of butanoic acid derivatives.

Succinic anhydride: Contains a different carbon backbone but similar anhydride functionality.

Uniqueness

4-(Acetyloxy)butanoic anhydride is unique due to the presence of both butanoic acid and acetyloxy groups, which confer distinct reactivity and properties. This combination allows for specific applications in organic synthesis and research that are not possible with other anhydrides.

Actividad Biológica

4-(Acetyloxy)butanoic anhydride, with the chemical formula C12H18O7 and CAS number 150620-32-9, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of acetyloxy and butanoic acid moieties. Its structure allows it to participate in various chemical reactions, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 258.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White crystalline solid |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Properties : The presence of acetyloxy groups can enhance the compound's ability to scavenge free radicals.

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial effects of acylated derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption and interference with cellular metabolism .

- Anti-inflammatory Research : In vitro studies demonstrated that compounds with acetyloxy groups could reduce the production of pro-inflammatory mediators in macrophages. This suggests potential use in treating inflammatory conditions .

- Antioxidant Activity : Research on related compounds has shown that they possess strong antioxidant capabilities, which protect cells from oxidative stress. This is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases .

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Acetic Anhydride | Low | Low | Moderate |

| Butanoic Acid | Low | Moderate | Low |

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural components. The acetyloxy group enhances its reactivity and potential interactions with biological targets.

Key Findings:

- In Vitro Studies : Various assays have shown that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts.

- Mechanistic Insights : Understanding how this compound interacts at the molecular level can lead to the development of new therapeutic agents.

Propiedades

IUPAC Name |

4-acetyloxybutanoyl 4-acetyloxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAILBPEAYQACO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566299 |

Source

|

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150620-32-9 |

Source

|

| Record name | 4-(Acetyloxy)butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.